5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of isoxazole and chlorophenyl compounds can involve various methods. For example, one common method for synthesizing isoxazoles involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds1. Chlorophenyl compounds can be synthesized through various methods, including the reaction of phenyl groups with chlorine2.Molecular Structure Analysis
The molecular structure of isoxazoles and chlorophenyl compounds can be analyzed using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry12.
Chemical Reactions Analysis
Isoxazoles and chlorophenyl compounds can undergo various chemical reactions. For example, isoxazoles can participate in reactions such as nucleophilic substitution, electrophilic substitution, and cycloaddition1. Chlorophenyl compounds can undergo reactions such as nucleophilic aromatic substitution and electrophilic aromatic substitution2.Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazoles and chlorophenyl compounds can be determined using various analytical techniques. These properties can include melting point, boiling point, solubility, and stability3.
Scientific Research Applications
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- Application Summary : Thiophene-based analogs are being studied by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results or Outcomes : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs). They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
- Results or Outcomes : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
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- Application Summary : Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Methods of Application : Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
- Results or Outcomes : The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated .
Safety And Hazards
Like all chemicals, isoxazoles and chlorophenyl compounds should be handled with care. They can pose various hazards depending on their specific structure and properties24.
Future Directions
The study of isoxazoles and chlorophenyl compounds is a vibrant field with many potential future directions. These could include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs12.
Please note that the information provided here is general and may not apply to “5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde”. For specific information about this compound, further research would be needed. If you have access to a chemical database or a scientific literature database, you might be able to find more information using those resources. If you’re working in a lab, please consult with a knowledgeable colleague or supervisor. If you’re working on a school assignment, your teacher or professor might be able to provide more guidance. Always remember to use chemicals safely and responsibly.
properties
IUPAC Name |
5-(3-chlorophenyl)-3-methyl-1,2-oxazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-10(6-14)11(15-13-7)8-3-2-4-9(12)5-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKXUNITHRCUIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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